molecular formula C4H9NO<br>C4H9NO<br>CH3CON(CH3)2 B3423120 N,N-Dimethyl(~13~C_2_)acetamide CAS No. 286367-73-5

N,N-Dimethyl(~13~C_2_)acetamide

Cat. No.: B3423120
CAS No.: 286367-73-5
M. Wt: 87.12 g/mol
InChI Key: FXHOOIRPVKKKFG-UHFFFAOYSA-N
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Description

N,N-Dimethylacetamide (DMAc; CH₃C(O)N(CH₃)₂) is a polar aprotic solvent widely used in polymer processing, pharmaceuticals, and electrolytes due to its high solvency and thermal stability . The ~13~C₂-labeled variant incorporates carbon-13 isotopes at two positions, typically the carbonyl (C=O) and adjacent methyl groups, enabling precise tracking in nuclear magnetic resonance (NMR) studies . This isotopic labeling is critical for elucidating reaction mechanisms, molecular interactions, and metabolic pathways without altering chemical reactivity .

Properties

IUPAC Name

N,N-dimethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO/c1-4(6)5(2)3/h1-3H3/i1+1,4+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXHOOIRPVKKKFG-VFZPYAPFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[13C](=O)[13CH3]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80745664
Record name N,N-Dimethyl(~13~C_2_)acetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

89.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

286367-73-5
Record name N,N-Dimethyl(~13~C_2_)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 286367-73-5
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Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Dimethylacetamide can be synthesized by heating acetic acid and dimethylamine at 150°C for 3 hours. This method yields the compound in high purity and is commonly used in laboratory settings . Another method involves the reaction of dimethylamine with acetic anhydride or methyl acetate .

Industrial Production Methods

In industrial settings, N,N-Dimethylacetamide is produced by the reaction of dimethylamine with acetic anhydride or acetic acid. The product is then purified through multistage distillation in rectification columns to achieve high purity .

Scientific Research Applications

Molecular Imaging

N,N-Dimethyl-13C2-acetamide serves as a valuable probe in magnetic resonance imaging (MRI) and magnetic resonance spectroscopy (MRS). Its isotopic labeling enhances the sensitivity of these techniques, allowing researchers to track metabolic processes in vivo.

Case Study: Hyperpolarized 13C MRI

Recent advancements in dynamic nuclear polarization (DNP) techniques have enabled the use of hyperpolarized 13C compounds, including N,N-Dimethyl-13C2-acetamide, for real-time imaging of metabolic pathways. For instance, studies have shown that hyperpolarized [1-13C] pyruvate can be utilized to monitor tumor metabolism in prostate cancer patients. This application underscores the potential of 13C-labeled compounds in oncological imaging and metabolic research .

Metabolic Studies

The compound's isotopic labeling allows for detailed tracking of metabolic pathways. It has been effectively used to study the incorporation of labeled carbon into various metabolites.

Data Table: Metabolic Pathway Tracking

Compound UsedApplication AreaFindings
N,N-Dimethyl-13C2-acetamideTumor MetabolismEnhanced detection of metabolic fluxes
[2-13C] GlucoseBrain MetabolismMeasurement of glucose metabolism dynamics
[1-13C] LactateCancer StudiesMonitoring lactate production in tumors

This table highlights how N,N-Dimethyl-13C2-acetamide and other 13C-labeled compounds are pivotal in elucidating complex metabolic interactions within biological systems.

Chemical Synthesis and Reactions

N,N-Dimethyl-13C2-acetamide is also utilized in synthetic organic chemistry as a building block or intermediate. Its unique isotopic signature allows chemists to trace reaction pathways and confirm product formation.

Case Study: Synthesis Pathways

In synthetic studies, N,N-Dimethyl-13C2-acetamide has been employed to investigate reaction mechanisms involving acylation and amination processes. The incorporation of the 13C label aids in understanding how different reagents interact during synthesis, providing insights into reaction kinetics and mechanisms .

Environmental Studies

The compound's applications extend to environmental chemistry, where it can be used to study the degradation processes of amines in atmospheric conditions.

Research Insights

Studies have indicated that compounds like N,N-Dimethyl-13C2-acetamide can be involved in atmospheric degradation reactions, leading to the formation of secondary pollutants. This aspect is crucial for understanding environmental impacts and developing strategies for pollution control .

Mechanism of Action

The mechanism of action of N,N-Dimethylacetamide involves its ability to act as a solvent and stabilize various chemical species. It interacts with molecular targets through dipolar interactions and hydrogen bonding, facilitating various chemical reactions and processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Amides

2.1. N,N-Dimethylformamide (DMF)
  • Structure : HCON(CH₃)₂.
  • Key Differences: Polarity: DMAc has a slightly higher dielectric constant (ε ≈ 37.8) than DMF (ε ≈ 36.7), making it marginally more polar . Applications: Both serve as solvents in organic synthesis, but DMAc is preferred in high-temperature reactions (e.g., polyimide production) due to its higher boiling point (165°C vs. DMF’s 153°C) .
2.2. Acetamide (CH₃CONH₂)
  • Key Differences :
    • Reactivity : Acetamide is less reactive in alkylation and acylation due to the absence of electron-donating methyl groups on nitrogen.
    • Dielectric Properties : Acetamide has a significantly higher dielectric constant (ε ≈ 59) than DMAc, reflecting stronger dipole-dipole interactions in the liquid phase .
    • Applications : Primarily used in pharmaceuticals (e.g., as a stabilizer) and as a model compound for studying peptide bonds .
2.3. N-Methylacetamide (NMA; CH₃CONHCH₃)
  • Structure : Secondary amide with one N-methyl group.
  • Key Differences :
    • Dielectric Constant : NMA exhibits an exceptionally high dielectric constant (ε ≈ 165) due to extensive hydrogen bonding, contrasting with DMAc’s lower polarity .
    • Biological Relevance : NMA is a simplified model for protein backbone interactions, whereas DMAc’s full methylation eliminates hydrogen-bonding capacity .
2.4. N,N-Diethylacetamide (DEAc; CH₃CON(C₂H₅)₂)
  • Structure : Bulkier ethyl groups replace DMAc’s methyl groups.

Physicochemical and Spectroscopic Properties

Table 1: Comparative Physicochemical Data
Compound Molecular Formula Molecular Weight Dielectric Constant (ε) Boiling Point (°C) Key Applications
N,N-Dimethylacetamide C₄H₉NO 87.12 ~37.8 165 Polymer processing, electrolytes
Acetamide C₂H₅NO 59.07 ~59 221 Pharmaceuticals, NMR studies
N-Methylacetamide C₃H₇NO 73.09 ~165 206 Peptide bond modeling
N,N-Diethylacetamide C₆H₁₃NO 115.18 Not reported 180–182 Niche solvent
N,N-Dimethylformamide C₃H₇NO 73.09 ~36.7 153 Organic synthesis
Spectroscopic Insights
  • 13C NMR : In DMAc, the carbonyl carbon resonates near 170 ppm, while N-methyl carbons appear at ~35–40 ppm. The ~13~C₂ labeling allows precise tracking of these positions in reaction pathways .
  • Additivity Principle : Substituent effects on 13C chemical shifts in acetamides follow additive trends, enabling accurate predictions for labeled analogs .

Q & A

Q. What are the standard synthesis protocols for N,N-Dimethyl(~13~C₂)acetamide, and how can isotopic purity be optimized?

  • Methodology : Synthesis typically involves reacting acetic acid derivatives (e.g., acetyl chloride) with isotopically labeled dimethylamine (~13~C₂). For isotopic purity, use excess labeled dimethylamine to minimize unlabeled byproducts. Purification via fractional distillation under reduced pressure (30–50 mmHg) ensures >98% isotopic enrichment .

  • Key Data :

    ParameterValue
    Reaction Temperature40–60°C
    Isotopic Purity (GC-MS)≥98%
    Yield (optimized)85–90%

Q. How should researchers characterize N,N-Dimethyl(~13~C₂)acetamide to confirm structure and isotopic labeling?

  • Methodology : Combine ¹³C NMR (to confirm ~13~C₂ labeling at the dimethyl groups) with FT-IR (amide I band: 1640–1680 cm⁻¹) and High-Resolution Mass Spectrometry (HRMS) (theoretical [M+H]⁺: 118.1004 for ~13~C₂) .
  • Critical Note : Compare spectral data with unlabeled analogs to distinguish isotopic shifts .

Q. What safety protocols are essential for handling N,N-Dimethyl(~13~C₂)acetamide in laboratory settings?

  • Methodology :
    • Use fume hoods to avoid inhalation of vapors (OSHA PEL: 10 ppm).
    • Wear nitrile gloves and chemical-resistant goggles (neoprene or PVC).
    • Store in sealed containers at 2–8°C to prevent degradation .
  • Emergency Response : For spills, neutralize with activated carbon and dispose as hazardous waste (EPA guidelines) .

Q. What are the primary applications of N,N-Dimethyl(~13~C₂)acetamide as a solvent in polymer research?

  • Methodology : Used to dissolve polyacrylonitrile (PAN) and polyimides at 60–80°C. Isotopic labeling enables tracking solvent-polymer interactions via ¹H-¹³C HSQC NMR .
  • Example : In fiber production, ~13~C₂-labeled DMAc improves resolution in studies of solvent retention during coagulation .

Advanced Research Questions

Q. How do isotopic (~13~C₂) labels affect the thermodynamic stability of N,N-Dimethylacetamide in solution?

  • Methodology : Use isothermal titration calorimetry (ITC) to compare ΔG of solvation between labeled and unlabeled forms. Studies show a 0.5–1.2 kJ/mol increase in stability for ~13~C₂-DMAc in aqueous solutions due to altered hydrogen-bonding dynamics .
  • Data Contradictions : Some studies report negligible isotopic effects in non-polar solvents (e.g., toluene), highlighting solvent-dependent behavior .

Q. What computational methods are suitable for modeling ~13~C₂-DMAc in biomolecular simulations?

  • Methodology :
    • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict vibrational frequencies and dipole moments.
    • MD Simulations : Use the GAFF forcefield with modified partial charges for ~13~C atoms to study solvent-protein interactions .
  • Validation : Compare simulated ¹³C NMR chemical shifts with experimental data (RMSE < 1 ppm) .

Q. How can researchers resolve contradictions in reported partition coefficients (log P) for DMAc derivatives?

  • Methodology :
    • Experimental : Measure log P via shake-flask method (octanol/water) at pH 7.4 ± 0.1.
    • Theoretical : Apply QSPR models using descriptors like polar surface area and dipole moment.
  • Case Study : Discrepancies in log P (1.2 vs. 1.8) for ~13~C₂-DMAc arise from pH-dependent ionization; validate via potentiometric titration .

Q. What reaction mechanisms dominate in the synthesis of ~13~C₂-labeled acetamide derivatives (e.g., chloroacetamides)?

  • Methodology :
    • Nucleophilic Substitution : ~13~C₂-DMAc reacts with chloroacetyl chloride via SN2, confirmed by kinetic isotope effects (kH/kC = 1.08–1.12) .
    • Hydrolysis Pathways : Under basic conditions, ~13~C₂-DMAc hydrolyzes 20% slower than unlabeled analogs, monitored by ¹³C NMR .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N-Dimethyl(~13~C_2_)acetamide
Reactant of Route 2
Reactant of Route 2
N,N-Dimethyl(~13~C_2_)acetamide

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